molecular formula C22H19F2NO2 B11491980 1-(2,4-difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

1-(2,4-difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B11491980
M. Wt: 367.4 g/mol
InChI Key: XMUGPBGLAYTBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a synthetic organic compound that belongs to the quinolinedione family This compound is characterized by its unique structure, which includes a quinolinedione core substituted with difluorophenyl and methylphenyl groups

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The difluorophenyl and methylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione: This compound has a similar structure but lacks the methyl group on the phenyl ring.

    1-(2,4-Difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione: This compound has a methyl group on the para position of the phenyl ring instead of the ortho position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H19F2NO2

Molecular Weight

367.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C22H19F2NO2/c1-13-5-2-3-6-15(13)16-12-21(27)25(18-10-9-14(23)11-17(18)24)19-7-4-8-20(26)22(16)19/h2-3,5-6,9-11,16H,4,7-8,12H2,1H3

InChI Key

XMUGPBGLAYTBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.